An In-depth Technical Guide to 6-Chloro-2,3-dimethylquinolin-4-ol: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 6-Chloro-2,3-dimethylquinolin-4-ol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline are integral to the development of therapeutics ranging from antimalarial to anticancer agents. This technical guide provides a comprehensive overview of a specific, yet under-documented derivative, 6-Chloro-2,3-dimethylquinolin-4-ol. Due to the limited availability of direct experimental data for this compound, this guide will leverage established principles of organic chemistry and draw upon data from closely related analogues to present a robust profile of its chemical structure, predicted physicochemical properties, and a detailed synthetic protocol.
This document is designed to serve as a foundational resource for researchers interested in the synthesis and characterization of novel quinoline derivatives, providing both theoretical insights and practical, actionable methodologies.
Chemical Structure and Tautomerism
6-Chloro-2,3-dimethylquinolin-4-ol possesses a bicyclic heterocyclic aromatic core. The structure consists of a benzene ring fused to a pyridine ring, with a chlorine atom at the 6-position, methyl groups at the 2- and 3-positions, and a hydroxyl group at the 4-position.
An important structural consideration for 4-hydroxyquinolines is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. While often depicted as the hydroxyquinoline, the quinolone tautomer is generally considered to be the predominant form in the solid state and in solution.[2]
Molecular Formula: C₁₁H₁₀ClNO
Molecular Weight: 207.66 g/mol
IUPAC Name: 6-chloro-2,3-dimethyl-1H-quinolin-4-one
Caption: Tautomeric forms of 6-Chloro-2,3-dimethylquinolin-4-ol.
Synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol
The most established and versatile method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[2] For the synthesis of the title compound, 4-chloroaniline and 3-methyl-2,4-pentanedione (or its corresponding β-ketoester) would be the requisite starting materials.
The reaction proceeds in two key stages:
-
Formation of the Enamine Intermediate: The reaction of 4-chloroaniline with 3-methyl-2,4-pentanedione, typically under acidic catalysis, yields an enamine intermediate. This step is usually performed at a lower temperature.
-
Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (often >250 °C) to form the quinolin-4-ol ring system.[2] The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A can significantly improve the yield of this step.[4]
Caption: Synthetic pathway for 6-Chloro-2,3-dimethylquinolin-4-ol.
Experimental Protocol: Conrad-Limpach Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of 4-hydroxyquinolines.[4][5]
Step 1: Synthesis of the Enamine Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 4-chloroaniline and 3-methyl-2,4-pentanedione in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Stir the mixture at room temperature or with gentle heating (reflux in ethanol) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
To the flask containing the crude enamine intermediate, add a high-boiling point solvent such as Dowtherm A or mineral oil.[4]
-
Heat the mixture to approximately 250-260 °C with vigorous stirring.
-
Maintain this temperature for 30-60 minutes. Ethanol, a byproduct of the cyclization, will distill off.
-
Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the crude product.
-
Add a non-polar solvent like hexane to the cooled mixture to facilitate further precipitation and to aid in the removal of the high-boiling solvent.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane.
-
The crude 6-Chloro-2,3-dimethylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Physicochemical Properties
| Property | Predicted/Estimated Value | Rationale/Comparative Data |
| Melting Point (°C) | >200 | 4-Hydroxyquinoline derivatives are typically high-melting solids due to intermolecular hydrogen bonding and crystalline packing. For example, 6-chloro-2-hydroxyquinoline has a melting point of 265-269 °C. |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol). | The quinoline core is largely hydrophobic, but the hydroxyl/keto group can participate in hydrogen bonding, leading to some solubility in polar protic solvents. Quinoline itself is sparingly soluble in cold water but more soluble in hot water and miscible with many organic solvents.[1][6] |
| Lipophilicity (XLogP3) | ~3.0 - 3.5 | The presence of the chlorine atom and two methyl groups increases lipophilicity compared to the parent 4-hydroxyquinoline. For comparison, the XLogP3 of 6-chloro-2-methylquinolin-4-ol is 2.6.[7] The additional methyl group would further increase this value. |
| pKa | Acidic pKa (hydroxyl proton): ~9-11Basic pKa (ring nitrogen): ~4-5 | The hydroxyl group of 4-hydroxyquinolines is weakly acidic. The basicity of the quinoline nitrogen is reduced by the electron-withdrawing effect of the chlorine atom and the 4-oxo group. The predicted pKa for the basic nitrogen of 6-Chloro-2,3-diMethylquinoline is 5.17±0.50.[8] |
Analytical Characterization
The structural confirmation of synthesized 6-Chloro-2,3-dimethylquinolin-4-ol would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as singlets for the two methyl groups and a broad singlet for the N-H proton (in the quinolone tautomer) or the O-H proton (in the enol tautomer). The aromatic protons will exhibit coupling patterns characteristic of their positions on the chlorinated benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven unique carbon atoms in the molecule. The carbonyl carbon of the quinolone tautomer is expected to appear significantly downfield (around 170-180 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
O-H/N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl or amine proton.
-
C=O stretching: A strong absorption around 1650-1690 cm⁻¹ if the keto tautomer is present.[9]
-
C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.
-
C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 6-Chloro-2,3-dimethylquinolin-4-ol (C₁₁H₁₀ClNO), the expected molecular ion peak (M⁺) will be at m/z 207. A characteristic isotopic peak (M+2) at m/z 209 with an intensity of approximately one-third of the molecular ion peak will confirm the presence of a single chlorine atom.[11] Fragmentation patterns would likely involve the loss of CO, methyl groups, and cleavage of the quinoline ring system.[12][13]
Conclusion
While 6-Chloro-2,3-dimethylquinolin-4-ol is not a commercially available or extensively studied compound, its synthesis is readily achievable through established methodologies such as the Conrad-Limpach reaction. This guide provides a scientifically grounded framework for its preparation and characterization. The predicted physicochemical properties suggest a lipophilic, high-melting solid with poor aqueous solubility. The provided analytical data expectations will serve as a valuable reference for researchers undertaking the synthesis and identification of this and related novel quinoline derivatives, paving the way for future investigations into their potential biological activities.
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